

# Discovery and development of long-acting buprenorphine formulations

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Buprenorphine caproate*

Cat. No.: *B15559185*

[Get Quote](#)

An In-depth Technical Guide to the Discovery and Development of Long-Acting Buprenorphine Formulations

## Introduction

Buprenorphine is a semi-synthetic opioid derived from thebaine, first synthesized in 1969 by researchers at Reckitt and Colman (now Reckitt Benckiser).<sup>[1]</sup> It is a cornerstone in the treatment of opioid use disorder (OUD) and pain management.<sup>[2][3]</sup> Its unique pharmacological profile as a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor provides a "ceiling effect" on respiratory depression, offering a superior safety profile compared to full opioid agonists.<sup>[1][4][5]</sup>

The development of daily-dosed sublingual buprenorphine, such as Subutex® and Suboxone®, was a significant advancement in OUD treatment.<sup>[6]</sup> However, challenges related to patient adherence, as well as diversion and misuse of the medication, prompted the development of long-acting formulations.<sup>[7]</sup> These innovative delivery systems are designed to provide steady, sustained plasma concentrations of buprenorphine over extended periods, from one week to six months, thereby improving treatment outcomes and reducing the risks associated with daily dosing.<sup>[8]</sup> This guide provides a detailed technical overview of the discovery, development, and key experimental data for the leading long-acting buprenorphine formulations.

## Buprenorphine: Mechanism of Action

Buprenorphine's therapeutic effects are primarily mediated through its interaction with opioid receptors. It exhibits a high binding affinity but low intrinsic activity at the mu-opioid receptor (MOR), acting as a partial agonist.<sup>[4]</sup> This means it binds strongly to the receptor, displacing other opioids like heroin or methadone, but activates it to a lesser degree.<sup>[4]</sup> This partial agonism results in a ceiling effect, where increasing doses do not proportionally increase the risk of life-threatening respiratory depression, a major advantage over full agonists.<sup>[1][5]</sup> Additionally, buprenorphine functions as an antagonist at the kappa-opioid receptor (KOR) and a delta-opioid receptor (DOR) antagonist.<sup>[2][9]</sup>

The signaling cascade following MOR activation involves two primary pathways: the G-protein pathway, which is associated with analgesia, and the  $\beta$ -arrestin2 pathway, which can lead to receptor desensitization and internalization.<sup>[10]</sup> Buprenorphine is considered a biased agonist, potentially favoring the G-protein pathway, which may contribute to its favorable safety profile.<sup>[10][11]</sup>



[Click to download full resolution via product page](#)

Buprenorphine's primary signaling pathway at the mu-opioid receptor.

## Long-Acting Formulations: Technologies and Products

The primary goal of long-acting formulations is to overcome the limitations of daily dosing. This is achieved through advanced drug delivery technologies that provide a slow, continuous release of buprenorphine. The main technologies employed are:

- Subdermal Implants: Polymeric matrices containing buprenorphine are implanted under the skin, releasing the drug via diffusion over several months.
- Injectable Depots: Biodegradable polymers or lipid-based formulations are injected subcutaneously, forming a depot that gradually releases buprenorphine as the matrix degrades or dissolves.[12][13]

These technologies have led to the development and approval of three major long-acting buprenorphine products:

- Probuphine®: A subdermal implant.
- Sublocade®: A monthly subcutaneous injection using the Atrigel® delivery system.
- Brixadi® (Buvidal® in Europe): A weekly or monthly subcutaneous injection using FluidCrystal® technology.[13]

## Probuphine® (Buprenorphine Implant)

Probuphine was the first long-acting buprenorphine formulation approved by the FDA in 2016 for the maintenance treatment of OUD.[6][14] It consists of four small, flexible rod-shaped implants inserted subdermally in the upper arm, designed to deliver a stable dose of buprenorphine for six months.[14][15]

- Formulation Technology: Probuphine utilizes the ProNeura™ drug delivery system, which consists of a solid matrix implant made from ethylene-vinyl acetate (EVA) and buprenorphine.[16] Each implant contains 74.2 mg of buprenorphine.[14] The drug is released slowly and continuously through dissolution.[16]

## Pharmacokinetics (PK)

Following implantation, buprenorphine plasma concentrations peak within 12-24 hours and then gradually decline to a steady state by approximately the fourth week, which is maintained for the 6-month treatment period.[14][15] This avoids the peaks and troughs associated with daily sublingual dosing.[15]

| Parameter                              | Value                              | Reference            |
|----------------------------------------|------------------------------------|----------------------|
| Time to Peak (Tmax)                    | ~12 hours                          | <a href="#">[14]</a> |
| Initial Peak (Cmax)                    | Variable, decreases after 24 hours | <a href="#">[15]</a> |
| Time to Steady State                   | ~4 weeks                           | <a href="#">[14]</a> |
| Mean Steady-State Plasma Concentration | 0.5 - 1.0 ng/mL                    | <a href="#">[14]</a> |

## Key Clinical Trial & Experimental Protocol

The approval of Probuphine was largely based on a pivotal Phase 3 study (PRO-814), a randomized, active-controlled, double-blind trial designed to establish non-inferiority to sublingual buprenorphine.[\[17\]](#)







[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Buprenorphine - Wikipedia [en.wikipedia.org]

- 2. Buprenorphine and its formulations: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shop.latrinawaldenexamsolutions.com [shop.latrinawaldenexamsolutions.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. oregonpainguidance.org [oregonpainguidance.org]
- 6. History of the discovery, development, and FDA-approval of buprenorphine medications for the treatment of opioid use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Long-Acting Buprenorphine Formulations as a New Strategy for the Treatment of Opioid Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. api.healthpr.org [api.healthpr.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. An injection depot formulation of buprenorphine: extended bio-delivery and effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Probuphine (Buprenorphine) Subdermal Implants for the Treatment Of Opioid-Dependent Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Probuphine® (buprenorphine implant): a promising candidate in opioid dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fiercepharma.com [fiercepharma.com]
- 17. cda-amc.ca [cda-amc.ca]
- To cite this document: BenchChem. [Discovery and development of long-acting buprenorphine formulations]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15559185#discovery-and-development-of-long-acting-buprenorphine-formulations>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)